molecular formula C19H23N3O2 B2953379 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one CAS No. 1421457-21-7

4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one

Katalognummer B2953379
CAS-Nummer: 1421457-21-7
Molekulargewicht: 325.412
InChI-Schlüssel: LPUSZNQPZDTJDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one, also known as P4E1, is a synthetic compound that belongs to the class of phenylpiperidines. It has been studied for its potential applications in the field of medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. In

Wissenschaftliche Forschungsanwendungen

Structural and Antimicrobial Studies

  • A study by Okasha et al. (2022) investigated the crystal structure and antimicrobial activity of a synthesized pyran derivative, closely related to the compound . This compound exhibited favorable antibacterial and antifungal activities, indicating potential uses in microbial infection treatments (Okasha et al., 2022).

Piperidine Derivatives in Pharmacology

  • Vardanyan (2018) described the synthesis and pharmacological properties of derivatives of piperidine, which includes compounds similar to 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one. This research sheds light on the diverse applications of such compounds in medicinal chemistry (Vardanyan, 2018).

Analgesic Interaction Studies

  • A study by Singh and Vijayan (1977) on phenylbutazone, a compound structurally similar to the one , provided insights into its interactions and crystal structures, which could be relevant for understanding the behavior of 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one in biological systems (Singh & Vijayan, 1977).

Synthesis of Piperidine Subunits

  • Acharya and Clive (2010) presented a method for synthesizing optically pure piperidines, which are crucial for producing a wide range of amines containing a substituted piperidine subunit. This research is significant for understanding the synthetic pathways of compounds like 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one (Acharya & Clive, 2010).

Chitosan Schiff Bases and Heterocyclic Derivatives

  • Hamed et al. (2020) synthesized and characterized novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives. These compounds demonstrated significant antimicrobial activity and could have implications for the development of new pharmaceuticals (Hamed et al., 2020).

Antimycobacterial Activity of N-Arylpiperazines

  • Goněc et al. (2017) synthesized novel N-arylpiperazines and evaluated their antimycobacterial activity. The study highlighted the potential use of these compounds, including those related to 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one, in treating mycobacterial infections (Goněc et al., 2017).

Aurora Kinase Inhibition

  • A study on Aurora kinase inhibitors by ヘンリー,ジェームズ (2006) explored compounds with a similar structure for their potential use in cancer treatment. This research underscores the importance of such compounds in developing new cancer therapies (ヘンリー,ジェームズ, 2006).

Thiazole-Aminopiperidine Hybrid Analogues

  • Jeankumar et al. (2013) designed and synthesized novel thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB. These findings are relevant for understanding the potential antimicrobial applications of compounds structurally similar to 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one (Jeankumar et al., 2013).

Eigenschaften

IUPAC Name

4-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(8-4-7-16-5-2-1-3-6-16)22-13-9-17(10-14-22)24-18-15-20-11-12-21-18/h1-3,5-6,11-12,15,17H,4,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUSZNQPZDTJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.